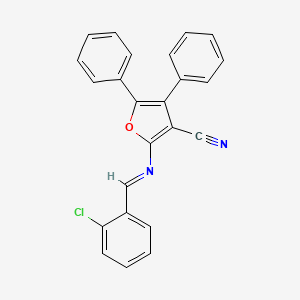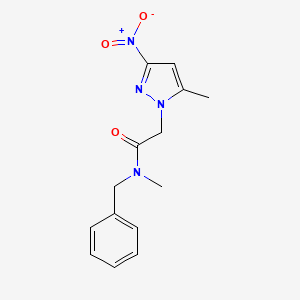![molecular formula C26H22N2O3S B11694446 methyl 4-[(Z)-{(2Z)-2-[(2,6-dimethylphenyl)imino]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene}methyl]benzoate](/img/structure/B11694446.png)
methyl 4-[(Z)-{(2Z)-2-[(2,6-dimethylphenyl)imino]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene}methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(Z)-{(2Z)-2-[(2,6-dimethylphenyl)imino]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene}methyl]benzoate is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound features a thiazolidinone ring, a benzoate ester, and a dimethylphenyl group, which contribute to its unique chemical and biological characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(Z)-{(2Z)-2-[(2,6-dimethylphenyl)imino]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene}methyl]benzoate typically involves a multi-step process:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidinone ring. Common reagents include 2,6-dimethylphenylamine and a carbonyl compound such as benzaldehyde.
Esterification: The benzoate ester is formed by reacting the thiazolidinone intermediate with methyl benzoate under acidic or basic conditions.
Final Assembly: The final compound is assembled by coupling the thiazolidinone intermediate with the benzoate ester, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(Z)-{(2Z)-2-[(2,6-dimethylphenyl)imino]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene}methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
Methyl 4-[(Z)-{(2Z)-2-[(2,6-dimethylphenyl)imino]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene}methyl]benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its antimicrobial and anti-inflammatory properties, making it a potential candidate for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 4-[(Z)-{(2Z)-2-[(2,6-dimethylphenyl)imino]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene}methyl]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-[(Z)-{(2Z)-2-[(2,6-dimethylphenyl)imino]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene}methyl]benzoate: Unique due to its specific structural features and biological activities.
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents, exhibiting varying biological properties.
Benzoate Esters: Compounds with benzoate ester groups but different core structures, used in various applications.
Uniqueness
This compound stands out due to its combination of a thiazolidinone ring, a benzoate ester, and a dimethylphenyl group, which collectively contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H22N2O3S |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
methyl 4-[(Z)-[2-(2,6-dimethylphenyl)imino-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C26H22N2O3S/c1-17-8-7-9-18(2)23(17)27-26-28(21-10-5-4-6-11-21)24(29)22(32-26)16-19-12-14-20(15-13-19)25(30)31-3/h4-16H,1-3H3/b22-16-,27-26? |
Clé InChI |
CMLPCGAZLNCEMU-QQRHMWMMSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/S2)C4=CC=CC=C4 |
SMILES canonique |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)S2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11694376.png)
![(2Z,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11694389.png)

![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide](/img/structure/B11694402.png)
![(3E)-1-(3-bromophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11694403.png)
![methyl {2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate](/img/structure/B11694417.png)

![2-(4-chlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B11694421.png)


![2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11694430.png)
![(4Z)-2-(3-nitrophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11694433.png)
![(2E)-6,7-dimethyl-2-[5-nitro-2,4-di(piperidin-1-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11694436.png)
